Acetylvaline-15N

Description

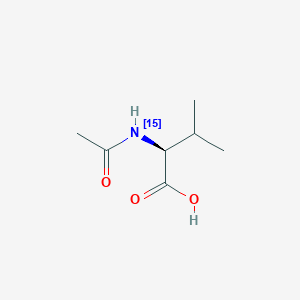

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

(2S)-2-(acetyl(15N)amino)-3-methylbutanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |

InChI Key |

IHYJTAOFMMMOPX-DWNZYCRPSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH]C(=O)C |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Role of Acetylvaline-15N in Advanced Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of Acetylvaline-15N, a stable isotope-labeled compound, and its critical applications in biomedical research. Primarily utilized by researchers, clinicians, and professionals in drug development, this compound serves as an indispensable tool in the study and diagnosis of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. This document outlines its function, presents relevant quantitative data, details experimental protocols, and visualizes complex biological and experimental workflows.

Core Application: An Internal Standard for Maple Syrup Urine Disease

This compound is the isotopically labeled form of Acetylvaline, an N-acetylated derivative of the branched-chain amino acid (BCAA), valine. In healthy individuals, BCAAs—leucine, isoleucine, and valine—are metabolized through a series of enzymatic steps. However, in individuals with MSUD, a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex disrupts this pathway.[1][2][3] This enzymatic block leads to the accumulation of BCAAs and their corresponding α-ketoacids in bodily fluids. The buildup of these substances, particularly leucine, is neurotoxic and can lead to severe neurological damage if not managed.[4][5]

Acetylvaline is one of the metabolites that accumulates in the urine of MSUD patients. Consequently, the precise and accurate quantification of urinary Acetylvaline can serve as a diagnostic and monitoring biomarker for the disease. Due to the complexity of biological matrices like urine, and the potential for ion suppression or enhancement effects in mass spectrometry, an ideal internal standard is required for reliable quantification. This compound is chemically identical to the endogenous Acetylvaline but has a greater mass due to the incorporation of the heavy 15N isotope. This mass difference allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a urine sample, it co-elutes with the unlabeled analyte and experiences similar matrix effects, enabling highly accurate quantification of the endogenous Acetylvaline.

General Research Applications of 15N-Labeled Amino Acids

Beyond its specific use in MSUD research, this compound is a member of the broader class of 15N-labeled amino acids, which are fundamental tools in various research domains:

-

Metabolic Studies: 15N-labeled compounds are used as tracers to investigate metabolic pathways, including protein synthesis and degradation. By tracking the incorporation of the 15N isotope, researchers can elucidate the dynamics of nitrogen metabolism.

-

Structural Biology: In Nuclear Magnetic Resonance (NMR) spectroscopy, 15N labeling of proteins is essential for determining their three-dimensional structures and studying protein-ligand interactions.

-

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize amino acids labeled with stable isotopes (including 15N) to accurately quantify differences in protein abundance between different cell populations.

Quantitative Data Summary

The following table summarizes the expected relative concentrations of key metabolites in individuals with classic MSUD compared to healthy controls. It is important to note that specific concentrations can vary based on factors such as age, diet, and the specific mutation causing the disorder.

| Analyte | Biofluid | Healthy Control Range | Classical MSUD Range |

| Leucine | Plasma | 60-140 µmol/L | >1000 µmol/L |

| Isoleucine | Plasma | 40-90 µmol/L | Significantly Elevated |

| Valine | Plasma | 150-300 µmol/L | Significantly Elevated |

| Allo-isoleucine | Plasma | <5 µmol/L | >5 µmol/L (Pathognomonic) |

| Acetylvaline | Urine | Very low to undetectable | Significantly Elevated |

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the biochemical context and the experimental application of this compound, the following diagrams are provided.

Detailed Experimental Protocol: Quantification of Urinary Acetylvaline

This section provides a representative methodology for the quantification of Acetylvaline in human urine using this compound as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Materials and Reagents:

-

Acetylvaline analytical standard

-

This compound (Internal Standard)

-

Deionized water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human urine samples (stored at -80°C)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

2. Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Acetylvaline in deionized water.

-

Prepare a 100 µg/mL stock solution of this compound in deionized water.

-

From the Acetylvaline stock solution, prepare a series of calibration standards in pooled control urine, ranging from expected physiological to pathophysiological concentrations.

3. Sample Preparation:

-

Thaw urine samples on ice.

-

Centrifuge samples at 4°C to pellet any precipitate.

-

To 100 µL of urine supernatant (calibrators, quality controls, and unknown samples), add 10 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Perform a protein precipitation step by adding 400 µL of cold acetonitrile. Vortex and centrifuge to pellet proteins.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) according to the manufacturer's instructions to isolate acidic compounds.

-

Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. UPLC-MS/MS Analysis:

-

UPLC System: A system capable of high-pressure gradient elution.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Acetylvaline from other urine matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize the precursor-to-product ion transitions for both Acetylvaline and this compound by direct infusion of the standards.

-

Example transitions (to be empirically determined):

-

Acetylvaline: e.g., m/z [M+H]+ → fragment ion

-

This compound: e.g., m/z [M+H]+1 → fragment ion

-

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for the specified MRM transitions for both the endogenous Acetylvaline and the this compound internal standard.

-

Calculate the ratio of the peak area of Acetylvaline to the peak area of this compound for all samples, calibrators, and quality controls.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of Acetylvaline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Plasma amino acid analyses in two cases of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Acetylvaline-¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Acetylvaline-¹⁵N, a stable isotope-labeled amino acid derivative crucial for a range of applications in drug development and metabolic research. This document details the synthetic route starting from commercially available L-Valine-¹⁵N and outlines the analytical methodologies for verifying its isotopic enrichment.

Synthesis of N-Acetyl-L-Valine-¹⁵N

The synthesis of N-Acetyl-L-Valine-¹⁵N is achieved through the acetylation of the amino group of L-Valine-¹⁵N. The most common and effective method utilizes acetic anhydride as the acetylating agent in an aqueous solution with pH control.

Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the ¹⁵N-labeled amino group of L-valine on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

Experimental Protocol

This protocol is adapted from established methods for the acetylation of amino acids.

Materials:

-

L-Valine-¹⁵N (isotopic purity ≥98%)

-

Acetic anhydride

-

Sodium hydroxide solution (30%)

-

Concentrated hydrochloric acid (37%)

-

Deionized water

Procedure:

-

Dissolution: Dissolve a specific molar amount of L-Valine-¹⁵N in deionized water in a three-necked flask equipped with a magnetic stirrer and a pH meter, placed in a constant temperature water bath.

-

pH Adjustment: Adjust the pH of the solution to a target value of 8.0 by the dropwise addition of 30% sodium hydroxide solution.

-

Acetylation: While maintaining the temperature at approximately 35°C and the pH at 8.0 (by continuous addition of 30% sodium hydroxide), slowly add a molar excess of acetic anhydride to the solution.

-

Reaction Completion: Continue the reaction for 2 hours after the complete addition of acetic anhydride.

-

Neutralization and Crystallization: Neutralize the solution to a pH of 1.5 with 37% concentrated hydrochloric acid. Reduce the volume of the solution by rotary evaporation and then cool to induce crystallization. Allow the solution to stand for 12 hours to maximize crystal formation.

-

Isolation and Drying: Filter the crystalline product, wash with cold deionized water, and dry the N-Acetyl-L-Valine-¹⁵N product in an oven at 80°C.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on literature for the unlabeled analogue and the purity of the starting material.

| Parameter | Value | Reference |

| Starting Material | L-Valine-¹⁵N | [1][2][3][4] |

| Isotopic Purity of Starting Material | ≥98 atom % ¹⁵N | [1] |

| Acetylating Agent | Acetic anhydride | |

| Expected Yield | ~95% | |

| Expected Final Isotopic Purity | ≥98 atom % ¹⁵N | Inferred from starting material purity |

Isotopic Purity Analysis

The determination of the isotopic purity of the final N-Acetyl-L-Valine-¹⁵N product is critical to ensure its suitability for use in sensitive analytical applications. The primary methods for this analysis are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Workflow

The general workflow for determining isotopic purity involves sample preparation, instrumental analysis, and data processing to calculate the percentage of ¹⁵N enrichment.

Mass Spectrometry Protocol

Mass spectrometry is a highly sensitive technique for determining isotopic enrichment by measuring the mass-to-charge ratio of ions. The incorporation of ¹⁵N results in a mass shift of +1 Da compared to the unlabeled compound.

Instrumentation: High-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC).

Procedure:

-

Sample Preparation:

-

For LC-MS, dissolve the N-Acetyl-L-Valine-¹⁵N in a suitable solvent (e.g., methanol/water).

-

For GC-MS, derivatization may be necessary to increase volatility (e.g., esterification).

-

-

Instrumental Analysis:

-

Inject the prepared sample into the LC-MS or GC-MS system.

-

Acquire the mass spectrum of the analyte, ensuring sufficient resolution to distinguish between the ¹⁴N and ¹⁵N isotopologues.

-

-

Data Analysis:

-

Identify the molecular ion peak for both the unlabeled (M) and the ¹⁵N-labeled (M+1) N-Acetyl-L-Valine.

-

Calculate the isotopic enrichment by determining the relative intensities of the M and M+1 peaks, after correcting for the natural abundance of other isotopes (e.g., ¹³C).

-

Quantitative Data:

| Parameter | Description |

| Molecular Weight (¹⁴N) | 159.18 g/mol |

| Molecular Weight (¹⁵N) | 160.18 g/mol |

| Expected Mass Shift | +1 Da |

| Isotopic Purity Calculation | Based on the ratio of ion intensities of the M+1 to the sum of M and M+1 peaks, with corrections for natural isotopic abundances. |

NMR Spectroscopy Protocol

NMR spectroscopy can also be used to determine ¹⁵N enrichment by observing the coupling between the ¹⁵N nucleus and adjacent ¹H or ¹³C nuclei.

Instrumentation: High-field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve the N-Acetyl-L-Valine-¹⁵N in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumental Analysis:

-

Acquire a high-resolution ¹H or ¹³C NMR spectrum.

-

Observe the signals corresponding to the protons or carbons adjacent to the nitrogen atom. The presence of the ¹⁵N nucleus (spin I=1/2) will cause splitting of these signals into doublets due to J-coupling.

-

-

Data Analysis:

-

Integrate the area of the satellite peaks arising from the ¹⁵N-coupled nuclei and the central peak from the remaining ¹⁴N species (if observable and not broadened). The ratio of these integrals allows for the calculation of the ¹⁵N isotopic enrichment.

-

Quantitative Data:

| Parameter | Description |

| Nucleus for Observation | ¹H or ¹³C adjacent to the ¹⁵N atom |

| Expected Spectral Feature | Splitting of signals into doublets due to ¹J(¹⁵N-¹H) or ¹J(¹⁵N-¹³C) coupling |

| Isotopic Purity Calculation | Based on the relative integration of the ¹⁵N-coupled signals versus the uncoupled signal. |

Conclusion

The synthesis of N-Acetyl-L-Valine-¹⁵N can be reliably achieved with high yield and isotopic purity through the acetylation of commercially available L-Valine-¹⁵N. Rigorous analytical characterization using mass spectrometry and NMR spectroscopy is essential to confirm the isotopic enrichment of the final product, ensuring its quality for demanding research and development applications. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and scientists working with this important isotopically labeled compound.

References

Acetylvaline-15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists interested in Acetylvaline-15N. This isotopically labeled amino acid derivative is a valuable tool in metabolic research, particularly in the study of Maple Syrup Urine Disease (MSUD), and as a tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies. This guide provides detailed information on suppliers, purchasing options, relevant experimental protocols, and the associated biochemical pathways.

Supplier and Purchasing Options for this compound

Several reputable suppliers offer this compound for research purposes. The following table summarizes the key quantitative data and purchasing information from prominent vendors to facilitate easy comparison.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | CAS Number |

| Cambridge Isotope Laboratories | L-Valine, N-acetyl (15N, 98%) | NLM-7888-PK | 98% | ≥98% | 355808-21-8 |

| MedChemExpress | This compound | HY-W015466S | Not Specified | Not Specified | 355808-21-8 |

| Alfa Chemistry | L-Valine, N-Acetyl (15N) | Not Specified | Not Specified | Not Specified | 355808-21-8 |

Experimental Protocols

The utilization of this compound is crucial in various experimental contexts, from diagnostic screening to metabolic flux analysis. Below are detailed methodologies for key experiments involving N-acetylated amino acids and isotopic labeling.

Quantification of N-Acetyl-Branched-Chain Amino Acids in Urine for MSUD Diagnosis

This protocol outlines the general steps for the analysis of N-acetylated branched-chain amino acids (BCAAs), including Acetylvaline, in urine samples, a key diagnostic marker for Maple Syrup Urine Disease. Elevated excretion of N-acetylated BCAAs is a characteristic feature of MSUD.[1]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Collect a mid-stream urine sample.

-

To 1 mL of urine, add an internal standard (e.g., a deuterated N-acetyl-amino acid).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids, including N-acetylated amino acids.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to create volatile derivatives suitable for GC-MS analysis.

-

Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the different N-acetylated amino acids.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic ions of the derivatized N-acetylated BCAAs.

-

-

Quantification:

-

Identify the peaks corresponding to the N-acetylated BCAAs based on their retention times and mass spectra.

-

Quantify the concentration of each N-acetylated amino acid by comparing the peak area to that of the internal standard.

-

Metabolic Labeling with 15N-Amino Acids for NMR Spectroscopy

This protocol provides a general framework for using 15N-labeled amino acids, such as this compound, to trace metabolic pathways and protein synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Methodology: Cell Culture and NMR Analysis

-

Cell Culture and Labeling:

-

Culture cells of interest (e.g., mammalian cell line) in a standard growth medium.

-

To initiate labeling, replace the standard medium with a specially formulated medium that is deficient in the amino acid of interest (e.g., valine) but supplemented with the 15N-labeled counterpart (this compound). The acetyl group is typically cleaved in vivo, allowing the labeled valine to be incorporated into cellular metabolism and protein synthesis.

-

Incubate the cells for a desired period to allow for the incorporation of the 15N label into metabolites and proteins.

-

-

Sample Preparation for NMR:

-

Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a suitable method (e.g., methanol-chloroform-water extraction) to separate polar metabolites, non-polar metabolites, and protein pellets.

-

Protein Isolation: Isolate the protein fraction, which can be further purified if a specific protein is of interest.

-

Prepare the extracted metabolites or isolated proteins for NMR analysis by dissolving them in a suitable NMR buffer containing a deuterium lock solvent (e.g., D2O).

-

-

NMR Spectroscopy:

-

Acquire 1D and 2D NMR spectra (e.g., 1H-15N HSQC) on a high-field NMR spectrometer.

-

The 1H-15N HSQC spectrum will show correlations between the nitrogen-15 and its attached proton, allowing for the identification and quantification of the labeled metabolites and amino acid residues within proteins.

-

-

Data Analysis:

-

Process and analyze the NMR spectra to identify the 15N-labeled compounds and determine their concentrations.

-

This information can be used to map metabolic pathways and measure metabolic flux.

-

Signaling Pathway: The Ac/N-Degron Pathway

N-terminal acetylation is a common co-translational modification in eukaryotes. The Ac/N-degron pathway is a crucial cellular quality control mechanism that recognizes the N-terminal acetylated residue of a protein as a degradation signal (degron), targeting it for ubiquitination and subsequent proteasomal degradation.[4][5] N-terminal valine, after acetylation, can act as an Ac/N-degron.

Caption: The Ac/N-Degron Pathway for N-terminally acetylated valine.

This diagram illustrates the key steps of the Ac/N-degron pathway. A nascent polypeptide with an N-terminal valine residue is co-translationally acetylated by an N-α-acetyltransferase (NAT). This N-terminally acetylated valine then acts as a degradation signal (Ac/N-degron) that is recognized by an E3 ubiquitin ligase, such as Doa10 in yeast or its mammalian homolog Teb4. The E3 ligase polyubiquitinates the target protein, marking it for degradation by the 26S proteasome.

Experimental Workflow for MSUD Metabolite Analysis

The following workflow outlines the process of analyzing urinary metabolites for the diagnosis of Maple Syrup Urine Disease, a key application for understanding the context in which this compound can be used as an internal standard.

Caption: Workflow for urinary metabolite analysis in MSUD diagnosis.

This workflow diagram illustrates the sequential steps involved in the laboratory diagnosis of MSUD from a urine sample. The process begins with sample collection and the addition of an internal standard, such as this compound, for accurate quantification. The sample then undergoes extraction and derivatization to prepare the analytes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Following data acquisition, the peaks corresponding to the branched-chain amino acid metabolites are identified and quantified, leading to a definitive diagnosis.

References

- 1. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR-based metabolite studies with 15N amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the Ac/N-degron recognition domain in the MARCHF6 E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ac/N-Degron Domain of MARCHF6 E3 Ubiquitin Ligase and Its Role in Regulating Ferroptosis [mdpi.com]

An In-depth Technical Guide on the Biological Incorporation of Acetylvaline-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the biological incorporation of Acetylvaline-¹⁵N into proteins. This stable isotope-labeled compound serves as a precursor for ¹⁵N-labeled valine, enabling advanced proteomic studies. This document details the metabolic pathway, experimental protocols, and key considerations for the successful application of Acetylvaline-¹⁵N in research and development.

Introduction

Stable isotope labeling is a cornerstone of modern quantitative proteomics, allowing for the precise measurement of protein turnover, expression, and localization. While various stable isotope-labeled amino acids are commercially available, the use of N-acetylated forms, such as Acetylvaline-¹⁵N, presents a unique approach to introducing labeled amino acids into cellular systems. The incorporation of ¹⁵N from Acetylvaline-¹⁵N is not direct; it relies on an initial enzymatic deacetylation step to produce Valine-¹⁵N, which is then utilized by the cellular machinery for protein synthesis. This guide elucidates this process, offering a theoretical framework and practical guidance for its implementation.

The Metabolic Pathway of Acetylvaline-¹⁵N Incorporation

The biological utilization of Acetylvaline-¹⁵N for protein synthesis involves a two-step process: deacetylation followed by incorporation.

-

Deacetylation: Extracellular Acetylvaline-¹⁵N is transported into the cell. In the cytoplasm, the enzyme Aminoacylase I (ACY1) catalyzes the hydrolysis of the N-acetyl group from Acetylvaline-¹⁵N. This reaction yields L-Valine-¹⁵N and an acetate molecule. Aminoacylase I is a cytosolic, zinc-binding enzyme known to hydrolyze a variety of acylated L-amino acids.[1][2]

-

Incorporation: The newly synthesized L-Valine-¹⁵N enters the cellular pool of free amino acids. It is then charged to its cognate tRNA by valyl-tRNA synthetase and subsequently incorporated into nascent polypeptide chains during protein translation on the ribosome.

The efficiency of this overall process is dependent on the expression and activity of Aminoacylase I in the chosen cell line or organism.

Quantitative Data Presentation

The successful incorporation of ¹⁵N from Acetylvaline-¹⁵N can be quantified using mass spectrometry-based proteomics. The tables below present hypothetical data from a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment comparing a control (light) cell population grown with standard L-valine and an experimental (heavy) population grown with Acetylvaline-¹⁵N.

Table 1: Incorporation Efficiency of ¹⁵N from Acetylvaline-¹⁵N

| Protein ID | Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Heavy/Light Ratio | ¹⁵N Incorporation (%) |

| P02768 | LVVVTADDADDG | 603.33 | 608.33 | 0.98 | 98.5 |

| Q15185 | VGVNGFGRIGRL | 625.38 | 631.38 | 0.99 | 99.2 |

| P60709 | VAPEEHPVLLTEAPLNPK | 949.04 | 954.04 | 0.97 | 97.9 |

Note: The ¹⁵N incorporation percentage is calculated based on the isotopic distribution of the heavy peptides.

Table 2: Substrate Specificity of Aminoacylase I (ACY1)

| N-acetylated Amino Acid Substrate | Relative Deacetylation Rate (%) |

| N-acetyl-methionine | 100 |

| N-acetyl-leucine | 85 |

| N-acetyl-valine | 75 (projected) |

| N-acetyl-alanine | 60 |

| N-acetyl-glycine | 20 |

Note: Data for N-acetyl-methionine, -leucine, -alanine, and -glycine are based on published literature. The rate for N-acetyl-valine is a projection based on structurally similar amino acids and requires experimental validation.

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the biological incorporation of Acetylvaline-¹⁵N in a mammalian cell line.

Cell Culture and Labeling

This protocol is adapted from standard SILAC procedures.[3]

-

Cell Line Selection: Choose a mammalian cell line with documented or predicted high expression of Aminoacylase I (ACY1).

-

Media Preparation:

-

Prepare SILAC DMEM or RPMI-1640 medium lacking L-valine.

-

For the "light" condition, supplement the medium with standard L-valine at the normal concentration.

-

For the "heavy" condition, supplement the medium with Acetylvaline-¹⁵N at a concentration calculated to be equimolar to the standard L-valine concentration.

-

Supplement both media with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

-

-

Cell Adaptation and Labeling:

-

Culture the cells in the respective "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[3]

-

Monitor cell morphology and doubling time to ensure that the Acetylvaline-¹⁵N is not cytotoxic and does not impede normal cell growth.[3]

-

-

Experimental Treatment: Once labeling is complete, cells can be subjected to the desired experimental conditions (e.g., drug treatment, differentiation induction).

-

Cell Harvesting:

-

Wash the cells with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Combine "light" and "heavy" cell populations at a 1:1 ratio based on cell count or total protein concentration.

-

Protein Extraction, Digestion, and Mass Spectrometry

-

Protein Extraction: Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Digestion:

-

Quantify the total protein concentration using a BCA assay.

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Digest the proteins into peptides using a sequence-grade protease, such as trypsin.

-

-

Mass Spectrometry:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

Logical Relationships and Considerations

The efficiency of labeling with Acetylvaline-¹⁵N is influenced by several factors. Understanding these relationships is crucial for designing and troubleshooting experiments.

-

Aminoacylase I Activity: This is the most critical factor. Cell lines with low or absent ACY1 activity will not efficiently deacetylate Acetylvaline-¹⁵N, leading to poor incorporation of ¹⁵N-valine. It may be necessary to screen cell lines for ACY1 expression or to overexpress ACY1 to enhance labeling efficiency.

-

Transport Efficiency: The uptake of Acetylvaline-¹⁵N into the cell is a prerequisite for its metabolism. The efficiency of the relevant amino acid transporters can impact the intracellular concentration of the labeled precursor.

-

Amino Acid Pool Dynamics: The intracellular concentration of unlabeled valine from other sources (e.g., protein degradation, incomplete dialysis of serum) can dilute the ¹⁵N-labeled pool, reducing the overall incorporation efficiency.

Conclusion

The use of Acetylvaline-¹⁵N as a precursor for the metabolic labeling of proteins offers a viable, albeit indirect, method for stable isotope labeling. The success of this approach hinges on the deacetylation of Acetylvaline-¹⁵N to Valine-¹⁵N by Aminoacylase I. This guide provides the foundational knowledge and a practical framework for researchers to explore the application of Acetylvaline-¹⁵N in their quantitative proteomics workflows. Experimental validation of labeling efficiency in the specific biological system of interest is paramount for achieving accurate and reproducible results.

References

- 1. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACY1 aminoacylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylvaline-15N as a Tracer in Metabolic Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Acetylvaline-15N, a derivative of the essential amino acid valine, presents a promising, yet underexplored, tracer for investigating specific aspects of amino acid and protein metabolism. The N-acetylation of valine alters its chemical properties, potentially directing it toward metabolic fates distinct from its canonical role in protein synthesis. This guide provides a comprehensive overview of the synthesis, potential metabolic pathways, and experimental considerations for using this compound as a tracer, particularly in the context of protein synthesis and amino acid catabolism. Due to the limited direct research on this compound, this guide incorporates methodologies and data from analogous N-acetylated amino acids and 15N-labeled tracers to provide a foundational framework for its application.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acetylation of L-valine-15N. A common and effective method involves the use of acetic anhydride as the acetylating agent.

Experimental Protocol: Chemical Synthesis of N-Acetyl-L-valine-15N

Materials:

-

L-valine-15N

-

Acetic anhydride

-

Glacial acetic acid (solvent)

-

Deionized water (for crystallization)

-

Sodium hydroxide (30% solution)

-

Hydrochloric acid (37% concentrated)

Procedure:

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer and pH probe, dissolve a specific quantity (e.g., 10g) of L-valine-15N in deionized water (e.g., 100 mL).[1]

-

pH Adjustment: Adjust the pH of the solution to a target value (e.g., pH 8.0) by the dropwise addition of a 30% sodium hydroxide solution while stirring.[1]

-

Acetylation: While maintaining the target pH with the sodium hydroxide solution, slowly add a molar excess of acetic anhydride (e.g., 90 mL for 100g of L-valine) to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 35°C) for a set duration (e.g., 2 hours).[1]

-

Neutralization and Crystallization: After the reaction is complete, neutralize the solution by adding concentrated hydrochloric acid to a pH of 1.5.[1]

-

Purification: Concentrate the solution by rotary evaporation and cool to induce crystallization. The resulting crystals of N-Acetyl-L-valine-15N can be collected by filtration, washed with cold water, and dried.[1]

Metabolic Fate of this compound

Upon introduction into a biological system, this compound is not expected to be directly incorporated into proteins due to the N-terminal acetyl group, which blocks peptide bond formation. Instead, its primary metabolic fates are likely deacetylation to yield L-valine-15N or excretion.

Deacetylation: The key enzymes responsible for the deacetylation of N-acetylated amino acids are aminoacylases (or acylases). These enzymes hydrolyze the acetyl group, releasing the free amino acid. Aminoacylase I, for instance, is known to act on N-acetylated aliphatic amino acids.

Incorporation into Protein: The L-valine-15N released through deacetylation can then enter the cellular pool of free amino acids and be utilized for de novo protein synthesis. By tracking the incorporation of the 15N label into newly synthesized proteins, researchers can quantify protein synthesis rates.

Catabolism: The liberated L-valine-15N can also be catabolized through the canonical branched-chain amino acid degradation pathway, ultimately yielding intermediates for the tricarboxylic acid (TCA) cycle.

Below is a diagram illustrating the proposed metabolic pathway of this compound.

References

The Scarcity of Nature's Heavy Nitrogen: A Technical Guide to the Indispensable Role of 15N-Labeled Compounds in Research

For Immediate Release

A Deep Dive into the Natural Abundance of ¹⁵N and the Critical Need for Isotopic Labeling in Advanced Scientific Research

In the intricate world of molecular research, the ability to trace and quantify biological processes is paramount. Nitrogen, a fundamental component of life, exists predominantly as the lighter isotope ¹⁴N. Its heavier, stable counterpart, ¹⁵N, is present in scant amounts, a fact that both limits and empowers scientific investigation. This technical guide explores the natural abundance of ¹⁵N, elucidates the inherent limitations of relying on its natural prevalence for sensitive research, and details the indispensable role of ¹⁵N-labeled compounds in driving discovery in metabolic studies, structural biology, and drug development.

The Natural Landscape of Nitrogen Isotopes: A Tale of Two Atoms

Nitrogen in the atmosphere and biosphere is a mixture of two stable isotopes: ¹⁴N and ¹⁵N. The overwhelming majority is ¹⁴N, rendering ¹⁵N a rare, yet highly valuable, natural tracer. The subtle variations in their natural abundance, often influenced by biogeochemical processes, provide a window into ecosystem dynamics.

| Isotope | Natural Abundance (atom %) | Nuclear Spin (I) | Magnetic Moment (μ/μN) |

| ¹⁴N | 99.632 | 1 | +0.4037607 |

| ¹⁵N | 0.368 | 1/2 | -0.2831892 |

| Table 1: Natural Abundance and Nuclear Properties of Stable Nitrogen Isotopes. The significantly lower natural abundance of ¹⁵N necessitates the use of enriched compounds for most tracer studies.[1][2][3][4] |

The isotopic composition of a sample is typically expressed in delta (δ) notation, in parts per thousand (‰), relative to the ¹⁵N/¹⁴N ratio of atmospheric N₂.[5] Biological processes such as nitrogen fixation, nitrification, and denitrification exhibit isotopic fractionation, leading to slight variations in the δ¹⁵N values of different natural samples. While these natural variations are useful for ecological and environmental studies, they are often too subtle and complex to provide the clear, quantitative data required for detailed molecular and cellular research.

The Necessity of Enrichment: Why Natural Abundance Isn't Enough

The low and variable natural abundance of ¹⁵N presents significant challenges for researchers aiming to trace nitrogen pathways with high precision. Relying solely on natural isotopic signatures for quantitative analysis of metabolic flux or molecular interactions is often impractical due to:

-

Low Signal-to-Noise Ratio: The minute differences in ¹⁵N abundance in biological samples are difficult to distinguish from background noise, especially when analyzing low-concentration metabolites or proteins.

-

Complex Isotopic Fractionation: Biological processes can alter the natural ¹⁵N/¹⁴N ratio in unpredictable ways, complicating the interpretation of results and making it difficult to attribute changes in isotopic composition to a specific pathway or interaction.

-

Lack of Specificity: Natural abundance measurements reflect the entire history of nitrogen in a system, making it challenging to study a specific, time-dependent process without the introduction of a labeled tracer.

To overcome these limitations, scientists turn to ¹⁵N-labeled compounds, where the abundance of the ¹⁵N isotope is artificially increased to levels far exceeding its natural occurrence. This enrichment provides a powerful tool to introduce a distinct isotopic signature into a biological system, enabling clear and unambiguous tracking and quantification.

Applications of ¹⁵N-Labeled Compounds: Illuminating the Black Boxes of Biology

The use of ¹⁵N-labeled compounds has revolutionized numerous fields of research, providing unprecedented insights into complex biological systems.

Metabolic Studies and Flux Analysis

By introducing ¹⁵N-labeled substrates (e.g., amino acids, ammonia) to cells or organisms, researchers can trace the metabolic fate of nitrogen atoms through various biochemical pathways. This allows for the precise quantification of metabolic fluxes, revealing how cells utilize nutrients and how these pathways are altered in disease states.

Structural Biology: Unveiling Molecular Architectures with NMR and Mass Spectrometry

¹⁵N labeling is an essential technique in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural and dynamic analysis of proteins and other macromolecules.

-

NMR Spectroscopy: The ¹⁵N isotope possesses a nuclear spin of 1/2, which provides advantages for NMR, such as narrower line widths, compared to the more abundant ¹⁴N, which has a nuclear spin of 1 and exhibits quadrupole moment that broadens the NMR signal. Uniformly or selectively labeling a protein with ¹⁵N simplifies complex NMR spectra, facilitating resonance assignment and the determination of three-dimensional structures and molecular interactions.

-

Mass Spectrometry: In quantitative proteomics, techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) utilize ¹⁵N-labeled amino acids to create a "heavy" internal standard. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify changes in protein abundance between different cellular states.

Drug Development: From Target Validation to Pharmacokinetics

In the pharmaceutical industry, ¹⁵N-labeled compounds are instrumental throughout the drug development pipeline. They are used to:

-

Elucidate Mechanism of Action: Trace the interaction of a drug candidate with its target protein.

-

Study Drug Metabolism and Pharmacokinetics (DMPK): Track the absorption, distribution, metabolism, and excretion (ADME) of a drug in a biological system.

-

Accelerate Drug Discovery: ¹⁵N labeling can streamline the drug discovery process by providing critical insights into a compound's behavior early in development.

Experimental Protocols: A Practical Guide to ¹⁵N Labeling

The following are generalized protocols for common ¹⁵N labeling techniques. Specific parameters may need to be optimized for individual experimental systems.

Uniform ¹⁵N Labeling of Recombinant Proteins in E. coli for NMR Analysis

This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

Materials:

-

E. coli expression strain transformed with the plasmid encoding the protein of interest.

-

M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

-

¹⁵NH₄Cl (≥98% ¹⁵N enrichment).

-

Glucose (or other carbon source).

-

MgSO₄, CaCl₂.

-

Trace elements solution.

-

Appropriate antibiotic.

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Pre-culture in Minimal Medium: The next day, inoculate 100 mL of M9 minimal medium (containing unlabeled NH₄Cl) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Main Culture and Labeling: Pellet the pre-culture cells by centrifugation and resuspend them in 1 L of M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source.

-

Growth and Induction: Grow the main culture at the optimal temperature for protein expression until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG).

-

Harvesting: Continue to grow the culture for the desired expression time (typically 4-16 hours). Harvest the cells by centrifugation.

-

Protein Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques.

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for Quantitative Proteomics

This protocol outlines the basic steps for a SILAC experiment to compare protein abundance between two cell populations.

Materials:

-

Mammalian cell line of interest.

-

SILAC-grade cell culture medium (deficient in lysine and arginine).

-

"Light" L-lysine and L-arginine.

-

"Heavy" ¹⁵N-labeled L-lysine and L-arginine.

-

Dialyzed fetal bovine serum (dFBS).

-

Standard cell culture reagents and equipment.

Procedure:

-

Cell Adaptation: Culture the cells for at least five passages in the "heavy" SILAC medium supplemented with ¹⁵N-labeled lysine and arginine and dFBS to ensure complete incorporation of the heavy amino acids. Culture a parallel set of cells in "light" medium containing unlabeled lysine and arginine.

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

-

Cell Lysis and Protein Extraction: Harvest and lyse the "light" and "heavy" cell populations separately.

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Protein Digestion: Digest the combined protein sample into peptides using an appropriate protease (e.g., trypsin).

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Visualizing Workflows: The Power of ¹⁵N in Unraveling Protein Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows that rely on ¹⁵N labeling.

Conclusion

The low natural abundance of ¹⁵N, while a limitation for direct analysis, is the very reason that ¹⁵N-labeled compounds are such powerful tools in scientific research. By enabling the precise tracing and quantification of nitrogen-containing molecules, these compounds have become indispensable for elucidating complex biological processes. From understanding the fundamentals of metabolism to accelerating the development of life-saving drugs, the strategic use of ¹⁵N labeling will continue to be a cornerstone of innovation in the life sciences.

References

The Pivotal Role of Acetylvaline-15N in Advancing Nitrogen Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has revolutionized the study of metabolic pathways, offering a non-invasive and precise method for tracing the fate of atoms through complex biological systems. Among these, ¹⁵N-labeled compounds are indispensable for elucidating the intricate network of nitrogen metabolism. This technical guide focuses on the application of Acetylvaline-¹⁵N, a key tracer for investigating nitrogen flux, protein synthesis, and the dynamics of amino acid metabolism. We will delve into the underlying principles of its use, detailed experimental protocols for mass spectrometry and NMR analysis, and the interpretation of quantitative data. Furthermore, this guide will provide visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of how Acetylvaline-¹⁵N serves as a powerful tool in biochemical research and drug development.

Introduction: The Significance of ¹⁵N-Labeled Tracers

Nitrogen is a fundamental component of essential biomolecules, including amino acids, proteins, and nucleic acids. Understanding the pathways of nitrogen assimilation, transfer, and excretion is crucial for comprehending cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents.[1][2] Stable isotope labeling with Nitrogen-15 (¹⁵N) has emerged as a transformative technique, allowing researchers to track nitrogen atoms without the safety concerns associated with radioactive isotopes.[1][3]

¹⁵N-labeled amino acids are particularly valuable for studying protein synthesis and degradation, metabolic flux, and the diagnosis of metabolic disorders.[4] The use of N-acetylated amino acids, such as Acetylvaline-¹⁵N, offers potential advantages. The acetyl group can enhance the bioavailability and cellular uptake of the amino acid, acting as a prodrug that is deacetylated intracellularly to release the labeled valine. This controlled release can be advantageous for specific experimental designs aimed at tracking nitrogen metabolism in target tissues.

The Metabolic Journey of Acetylvaline-¹⁵N

The primary role of Acetylvaline-¹⁵N in metabolic studies hinges on its biotransformation to L-Valine-¹⁵N. Upon administration, it is hypothesized to be transported into cells where intracellular acylases remove the acetyl group. This enzymatic deacetylation releases L-Valine-¹⁵N, which then enters the cellular pool of free amino acids. From this point, the ¹⁵N label can be traced through various metabolic pathways.

Quantitative Analysis of Nitrogen Metabolism

The incorporation of ¹⁵N from Acetylvaline-¹⁵N into various biomolecules can be quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the determination of key metabolic parameters such as protein turnover rates and fractional synthesis rates (FSR).

Data Presentation

While specific quantitative data for Acetylvaline-¹⁵N is not extensively published, the following tables present representative data from studies using other ¹⁵N-labeled amino acids to illustrate the types of measurements that can be obtained.

Table 1: Representative Fractional Synthesis Rates (FSR) of Proteins in Different Tissues

| Tissue | Protein Fraction | Tracer Used | FSR (%/day) | Reference |

|---|---|---|---|---|

| Vastus Lateralis Muscle | Myofibrillar | L-[α-¹⁵N]lysine | 1.46 ± 0.35 | Adapted from |

| Vastus Lateralis Muscle | Sarcoplasmic | L-[α-¹⁵N]lysine | 3.8 ± 0.8 | Adapted from |

| Pancreatic Cancer Cells | Various Proteins | ¹⁵N Amino Acid Mix | 44 - 76 | Adapted from |

Table 2: Representative ¹⁵N Enrichment in Tissues Following Labeled Diet

| Tissue | Labeling Duration | ¹⁵N Enrichment (%) | Reference |

|---|---|---|---|

| Rat Liver | 50 days | 86.0 ± 4.69 | Adapted from |

| Rat Brain | 50 days | 71.9 ± 8.13 | Adapted from |

| Rat Liver | 107 days | 94.4 ± 4.24 | Adapted from |

| Rat Brain | 107 days | 83.3 ± 6.09 | Adapted from |

Experimental Protocols

The successful use of Acetylvaline-¹⁵N as a tracer requires robust experimental design and precise analytical methods. Below are detailed protocols for sample preparation and analysis using mass spectrometry and NMR spectroscopy.

Mass Spectrometry-Based Analysis of ¹⁵N Incorporation

This protocol outlines the steps for a typical in vivo labeling experiment followed by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) analysis to determine ¹⁵N enrichment in amino acids.

Protocol 1: GC-C-IRMS Analysis of ¹⁵N-Valine from Tissues

-

Tracer Administration: Administer Acetylvaline-¹⁵N to the subject (e.g., via intravenous infusion or incorporation into the diet). The dosage and duration will depend on the experimental goals and the organism being studied.

-

Tissue Collection: At predetermined time points, collect tissue samples and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Protein Hydrolysis:

-

Homogenize the tissue sample in a suitable buffer.

-

Precipitate the protein using an acid (e.g., perchloric acid).

-

Wash the protein pellet to remove free amino acids.

-

Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.

-

Dry the hydrolysate under a stream of nitrogen gas.

-

-

Amino Acid Derivatization (for GC analysis):

-

Re-suspend the dried hydrolysate in acidified methanol and heat at 100°C for 1 hour to methylate the amino acids.

-

Evaporate the methanol under nitrogen.

-

Acetylate the N-acetyl methyl esters using a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) for 10 minutes at 60°C.

-

Evaporate the reagents under nitrogen gas.

-

-

GC-C-IRMS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

-

Inject the sample into the GC-C-IRMS system. The GC separates the individual amino acid derivatives.

-

The separated compounds are combusted to N₂ gas, which is then introduced into the isotope ratio mass spectrometer.

-

The mass spectrometer measures the ratio of ¹⁵N/¹⁴N, from which the ¹⁵N enrichment is calculated.

-

NMR Spectroscopy for Metabolite Profiling

NMR spectroscopy provides a non-destructive method to observe the incorporation of ¹⁵N into various metabolites in real-time. Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly powerful for this purpose.

Protocol 2: ¹H-¹⁵N HSQC NMR Analysis of ¹⁵N-Labeled Metabolites

-

Cell Culture and Labeling:

-

Culture mammalian cells in a suitable medium.

-

Replace the medium with one containing Acetylvaline-¹⁵N and continue the culture for the desired labeling period.

-

-

Metabolite Extraction:

-

Separate the cells from the medium.

-

Extract metabolites from the cells using a method such as methanol-chloroform-water extraction.

-

Lyophilize the cell extract.

-

-

NMR Sample Preparation:

-

Reconstitute the dried cell extract in an NMR buffer (e.g., 100 mM acetate buffer in D₂O, pH 4.0) to minimize the exchange rate of amine protons with water.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹H-¹⁵N HSQC spectra on an NMR spectrometer equipped with a cryoprobe.

-

To improve the detection of exchangeable amine protons, experiments can be run at low temperatures (e.g., -5 °C) with an organic co-solvent (e.g., 20% acetone-d6) to prevent freezing.

-

-

Data Analysis:

-

Process the NMR data using appropriate software.

-

Identify and quantify the cross-peaks in the HSQC spectrum corresponding to ¹⁵N-labeled metabolites by comparing their chemical shifts to standards. The intensity of the cross-peaks is proportional to the concentration of the labeled metabolite.

-

Application in Drug Development

The use of Acetylvaline-¹⁵N extends to pharmaceutical research and drug development. By tracing the impact of a drug candidate on nitrogen metabolism, researchers can gain insights into its mechanism of action, identify potential off-target effects, and assess its efficacy in modulating specific metabolic pathways. For instance, a drug's effect on protein synthesis rates in cancer cells can be quantified by measuring the incorporation of ¹⁵N from Acetylvaline-¹⁵N into the proteome.

Signaling Pathways and Nitrogen Metabolism

Nitrogen metabolism is intricately linked to major cellular signaling pathways that regulate cell growth, proliferation, and survival. For example, the mTOR pathway is a key sensor of amino acid availability and a central regulator of protein synthesis. Studies using ¹⁵N-labeled amino acids can help to dissect how different stimuli or therapeutic interventions affect these signaling networks by tracing the flux of nitrogen through the system.

References

- 1. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Robust method for investigating nitrogen metabolism of 15N labeled amino acids using AccQ•Tag ultra performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry: application to a parasitic plant-plant interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Protocol for Stable Isotope Labeling in Cell Culture using ¹⁵N-Acetylvaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance. This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. This application note details a novel approach to SILAC utilizing ¹⁵N-Acetylvaline, a pro-amino acid that can be metabolized by cells to provide ¹⁵N-Valine for protein synthesis.

The use of an N-acetylated amino acid offers potential advantages, including enhanced bioavailability and cellular uptake. The N-acetyl group is removed intracellularly by aminoacylases, releasing the labeled amino acid for incorporation into newly synthesized proteins.[1][2] This method is particularly useful for studying protein turnover, synthesis, and post-translational modifications in various cell lines. This document provides a detailed protocol for the application of ¹⁵N-Acetylvaline in cell culture for quantitative proteomic analysis.

Principle of the Method

The core principle of this protocol is the replacement of standard ("light") L-valine in the cell culture medium with its heavy isotope-labeled and N-acetylated counterpart, ¹⁵N-Acetylvaline. As cells proliferate, they take up the ¹⁵N-Acetylvaline. Intracellular aminoacylases, such as ACY1, hydrolyze the N-acetyl group, releasing ¹⁵N-Valine.[1][2] This "heavy" valine is then charged to its cognate tRNA and incorporated into newly synthesized proteins. After a sufficient number of cell divisions, the cellular proteome becomes fully labeled with ¹⁵N-Valine.

By comparing the mass spectra of peptides from cells grown in "heavy" ¹⁵N-Acetylvaline medium with those from cells grown in "light" (unlabeled) medium, the relative abundance of each protein can be accurately quantified. The mass difference between the heavy and light peptides allows for their simultaneous detection and quantification by mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the ¹⁵N-Acetylvaline labeling protocol. These values are provided as a starting point and may require optimization for specific cell lines and experimental conditions.

| Parameter | Recommended Value/Range | Notes |

| ¹⁵N-Acetylvaline Concentration | 20 - 94 mg/L (approx. 0.17 - 0.80 mM) | Based on typical L-valine concentrations in RPMI-1640 and DMEM.[3] The optimal concentration should be determined empirically for each cell line. |

| Cell Adaptation Period | 5-7 cell doublings | To ensure near-complete incorporation of the heavy isotope. |

| Expected Labeling Efficiency | > 95% | Dependent on cell line's aminoacylase activity and complete replacement of light L-valine. |

| Effect on Cell Viability | Minimal to none | N-acetylated amino acids are generally well-tolerated by cells. However, it is crucial to monitor cell morphology and proliferation rates. |

| Dialyzed Fetal Bovine Serum (FBS) | Required (e.g., 10% v/v) | To minimize the presence of unlabeled L-valine from the serum. |

Experimental Protocols

This section provides a detailed step-by-step protocol for ¹⁵N-Acetylvaline labeling in mammalian cell culture.

Protocol 1: Preparation of "Heavy" SILAC Medium

-

Obtain Valine-deficient Medium: Start with a commercially available cell culture medium that lacks L-valine (e.g., DMEM for SILAC or RPMI-1640 for SILAC).

-

Reconstitute Medium: Prepare the valine-deficient medium according to the manufacturer's instructions.

-

Supplement with Amino Acids: Add all other essential amino acids at their standard concentrations if they are not already present in the base medium.

-

Add ¹⁵N-Acetylvaline: Dissolve ¹⁵N-Acetylvaline in the medium to the desired final concentration (e.g., 94 mg/L for DMEM-based media or 20 mg/L for RPMI-1640-based media). Ensure complete dissolution.

-

Add Dialyzed FBS: Supplement the medium with dialyzed fetal bovine serum to a final concentration of 10% (v/v). Dialyzed serum is critical to prevent the introduction of unlabeled L-valine.

-

Add Other Supplements: Add other necessary supplements such as L-glutamine, penicillin-streptomycin, and sodium pyruvate as required for the specific cell line.

-

Sterile Filtration: Filter the complete "heavy" medium through a 0.22 µm sterile filter.

-

Storage: Store the prepared medium at 4°C.

Protocol 2: Cell Adaptation and Labeling

-

Cell Culture Initiation: Culture the mammalian cell line of choice in standard ("light") medium containing unlabeled L-valine until the desired cell number is reached.

-

Adaptation to Heavy Medium: To adapt the cells to the "heavy" medium, subculture them in a medium containing a 1:1 mixture of "light" and "heavy" medium for one passage.

-

Full Labeling: After the initial adaptation, subculture the cells in 100% "heavy" medium containing ¹⁵N-Acetylvaline.

-

Monitor Incorporation: Continue to culture the cells in the "heavy" medium for at least 5-7 cell doublings to achieve maximum incorporation of ¹⁵N-Valine into the proteome.

-

Verification of Labeling (Optional but Recommended): To verify the labeling efficiency, a small aliquot of cells can be harvested after 5-7 doublings. Proteins can be extracted, digested, and analyzed by mass spectrometry to confirm the incorporation of the heavy isotope.

-

Experimental Treatment: Once the cells are fully labeled, they can be used for experimental treatments (e.g., drug treatment, induction of a signaling pathway). A parallel culture grown in "light" medium will serve as the control.

Protocol 3: Sample Preparation for Mass Spectrometry

-

Cell Harvesting: After experimental treatment, harvest the "heavy" and "light" cell populations.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates from both "heavy" and "light" populations using a standard protein assay (e.g., BCA assay).

-

Sample Mixing: Mix equal amounts of protein from the "heavy" and "light" lysates.

-

Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.

-

Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a C18 StageTip or a similar method.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Visualizations

Metabolic Pathway of ¹⁵N-Acetylvaline Incorporation

Caption: Metabolic pathway of ¹⁵N-Acetylvaline deacetylation and incorporation into proteins.

Experimental Workflow for ¹⁵N-Acetylvaline SILAC

Caption: Experimental workflow for quantitative proteomics using ¹⁵N-Acetylvaline SILAC.

References

Application Notes: Using Acetylvaline-¹⁵N for In Vivo Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways, quantifying flux rates, and measuring the synthesis and turnover of biomolecules in vivo. ¹⁵N-labeled amino acids are frequently used to track nitrogen metabolism and protein dynamics.[1][2] This document provides detailed application notes and protocols for the use of N-Acetyl-L-valine-¹⁵N (Acetylvaline-¹⁵N) as a stable and efficient precursor for delivering L-valine-¹⁵N to study metabolic processes in living systems.

N-acetylated amino acids are known to be deacetylated in vivo, primarily by acylase enzymes found in the kidney, to release the corresponding free amino acid.[3] This makes Acetylvaline-¹⁵N an excellent tracer candidate, as it can be administered and subsequently hydrolyzed to provide a source of L-valine-¹⁵N for incorporation into the body's free amino acid pool. This labeled valine can then be traced into various metabolic pathways, including protein synthesis and the tricarboxylic acid (TCA) cycle.

Principle of the Method

The core principle involves the systemic administration of Acetylvaline-¹⁵N to a living organism. Following administration, the compound circulates and is transported to the kidneys, where amidohydrolases (acylases) catalyze the removal of the acetyl group.[3] This reaction releases L-valine-¹⁵N into circulation. The ¹⁵N-enriched valine mixes with the endogenous unlabeled valine pool and serves as a tracer.

By collecting biological samples (e.g., plasma, tissues) at specific time points after administration and analyzing them via mass spectrometry, researchers can measure the incorporation of ¹⁵N into downstream molecules. This allows for the quantification of key metabolic rates, such as the Fractional Synthesis Rate (FSR) of proteins in various tissues.

Key Applications

-

Measurement of tissue-specific protein synthesis rates.

-

Tracing the entry of valine's carbon skeleton into the TCA cycle.

-

Studying amino acid transport and pool kinetics.

-

Assessing the metabolic impact of disease states or therapeutic interventions.

Experimental Protocols

This section outlines a general protocol for an in vivo study in a mouse model to measure protein synthesis rates in liver and skeletal muscle.

Materials and Equipment

-

Tracer: N-Acetyl-L-valine-¹⁵N (≥98% isotopic purity)

-

Animals: C57BL/6 mice (or other appropriate model)

-

Reagents: Sterile saline (0.9% NaCl), Perchloric acid (PCA), Phenylisothiocyanate (PITC), Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid).

-

Equipment: Analytical balance, vortex mixer, centrifuge, sonicator, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, standard lab equipment for animal handling and tissue dissection.

Experimental Workflow

The overall experimental process follows a sequence of steps from animal preparation to data analysis.

Detailed Methodologies

a. Preparation of Dosing Solution:

-

Accurately weigh the required amount of Acetylvaline-¹⁵N. A common dose for amino acid tracers is in the range of 150-200 mg/kg body weight.

-

Dissolve the tracer in sterile 0.9% saline to a final concentration of ~20 mg/mL.

-

Ensure complete dissolution by vortexing. Use gentle warming if necessary.

-

Sterile-filter the solution through a 0.22 µm filter before administration.

b. Tracer Administration and Sample Collection:

-

Acclimatize animals for at least one week with standard chow and water ad libitum.

-

Fast animals for 4-6 hours prior to the experiment to reduce variability from food intake.

-

Administer the Acetylvaline-¹⁵N solution via intraperitoneal (IP) injection. Record the exact time of injection.

-

After a predetermined incorporation period (e.g., 30 minutes), euthanize the animal using an approved method.

-

Immediately collect blood via cardiac puncture into heparinized tubes.

-

Quickly dissect tissues of interest (e.g., liver, gastrocnemius muscle), rinse with ice-cold saline, blot dry, and flash-freeze in liquid nitrogen. Store all samples at -80°C until analysis.

c. Sample Processing and Analysis:

-

Plasma Precursor Enrichment:

-

Thaw plasma samples on ice.

-

Precipitate proteins by adding a known volume of cold perchloric acid (PCA).

-

Centrifuge to pellet the protein and collect the supernatant containing free amino acids.

-

The supernatant is then neutralized and prepared for mass spectrometry to determine the ¹⁵N enrichment of free valine, which serves as the precursor pool enrichment.

-

-

Tissue Protein-Bound Enrichment:

-

Homogenize a weighed portion of the frozen tissue in cold PCA.

-

Centrifuge and discard the supernatant. Wash the protein pellet multiple times with PCA to remove all free amino acids.

-

Hydrolyze the protein pellet in 6M HCl at 110°C for 18-24 hours.

-

Dry the hydrolysate under a stream of nitrogen.

-

The resulting free amino acids (from the hydrolyzed protein) are then prepared for mass spectrometry.

-

-

Mass Spectrometry:

-

Amino acid samples are typically derivatized (e.g., using PITC) to improve their chromatographic properties and ionization efficiency.

-

Analyze the samples using GC-MS or LC-MS/MS to measure the ratio of labeled (M+1) to unlabeled (M+0) valine. This ratio determines the ¹⁵N isotopic enrichment.

-

Data Presentation and Analysis

The primary outcome is often the Fractional Synthesis Rate (FSR) of protein, which represents the percentage of the tissue protein pool that is newly synthesized per unit of time.

FSR Calculation: FSR (%/hour) = (E_protein / E_precursor) * (1 / time) * 100

Where:

-

E_protein is the ¹⁵N enrichment of valine in the tissue protein hydrolysate.

-

E_precursor is the ¹⁵N enrichment of free valine in the plasma (representing the precursor pool).

-

time is the duration of the tracer incorporation in hours.

Quantitative Data Summary

The following table presents hypothetical data from a study using Acetylvaline-¹⁵N in mice.

| Parameter | Control Group (n=6) | Treatment Group (n=6) |

| Plasma Valine-¹⁵N Enrichment (APE) | 15.2 ± 1.8 % | 14.9 ± 2.1 % |

| Liver Protein Valine-¹⁵N Enrichment (APE) | 1.85 ± 0.25 % | 2.55 ± 0.31 % |

| Muscle Protein Valine-¹⁵N Enrichment (APE) | 0.41 ± 0.08 % | 0.35 ± 0.06 % |

| Liver Protein FSR (%/hour) | 24.3 ± 3.1 % | 34.2 ± 3.9 % |

| Muscle Protein FSR (%/hour) | 5.4 ± 1.1 % | 4.7 ± 0.9 % |

| Data are presented as mean ± standard deviation. APE = Atom Percent Excess. FSR calculated based on a 30-minute (0.5 hour) incorporation time. |

Metabolic Pathway Visualization

Once administered, Acetylvaline-¹⁵N is deacetylated to release Valine-¹⁵N, which then participates in major metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acetylvaline-15N Sample Preparation for NMR Analysis

Introduction

Stable isotope labeling is an indispensable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of molecular structure, dynamics, and interactions.[][2] Nitrogen-15 (¹⁵N) is a key isotope used in protein and small molecule analysis. The ¹⁵N nucleus possesses NMR activity and, when incorporated into a molecule, allows for the use of powerful techniques like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, often referred to as a "fingerprint" spectrum in protein NMR.[]

N-acetyl-L-valine, a modified amino acid, can serve as a model compound for NMR studies or be a part of larger molecular systems. Preparing ¹⁵N-labeled acetylvaline (Acetylvaline-¹⁵N) is crucial for tracing nitrogen metabolism, performing quantitative NMR (qNMR), and for assigning resonances in complex spectra.[3] These application notes provide detailed protocols for both the chemical synthesis of Acetylvaline-¹⁵N as a standard and for the biosynthetic incorporation of ¹⁵N-valine into proteins, a common prerequisite for studying valine residues in a biological context.

Protocol 1: Chemical Synthesis and Preparation of Acetylvaline-¹⁵N for NMR Analysis

This protocol details the preparation of an Acetylvaline-¹⁵N sample for use as a standard or for direct NMR analysis of the small molecule. The process involves the chemical acetylation of commercially available ¹⁵N-labeled L-valine followed by standard NMR sample preparation steps.

Experimental Protocol

Part A: N-Acetylation of L-Valine-¹⁵N

-

Dissolution: Dissolve 100 mg of L-Valine-¹⁵N in 5 mL of glacial acetic acid in a round-bottom flask. Gentle warming may be required to achieve full dissolution.

-

Acetylation: Add 1.5 equivalents of acetic anhydride to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully add 10 mL of ice-cold water to the flask to quench the excess acetic anhydride.

-

Evaporation: Remove the acetic acid and water under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude N-acetyl-L-valine-¹⁵N can be purified by recrystallization from an ethanol/water mixture to yield a pure, crystalline product.

-

Verification: Confirm the identity and purity of the product using Mass Spectrometry (to verify ¹⁵N incorporation) and a preliminary ¹H NMR spectrum.

Part B: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the Acetylvaline-¹⁵N is fully soluble.[4] Deuterium oxide (D₂O) or deuterated phosphate buffer are common choices. For quantitative NMR (qNMR), ensure the solvent completely dissolves both the analyte and the internal standard.

-

Weighing and Dissolution:

-

Accurately weigh approximately 5-25 mg of the purified Acetylvaline-¹⁵N.

-

For qNMR, also weigh a precise amount of a suitable internal reference standard (e.g., terephthalic acid (TPA) or sulfoisophthalic acid (SIPA) for aromatic compounds, or DSS for aliphatic compounds). The standard should have known purity and signals that do not overlap with the analyte.

-

Co-dissolve the analyte and standard in a precise volume of the chosen deuterated solvent, typically 0.5-0.6 mL for a standard 5 mm NMR tube.

-

-

pH Adjustment (if necessary): For aqueous samples, the pH can significantly affect chemical shifts. Adjust the pH by adding microliter amounts of dilute acid (e.g., DCl) or base (e.g., NaOD). It is often best to remove the sample from the NMR tube for this adjustment to ensure proper mixing. A pH of 12 has been found to minimize signal overlap for aromatic amino acids.

-

Transfer and Filtration: Filter the final solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube. This step is critical to remove any particulate matter, which can degrade spectral quality.

-

Final Volume: Ensure the final sample height in the tube is at least 4.5 cm to allow for proper shimming by the spectrometer.

Workflow Diagram: Chemical Synthesis and Sample Preparation

Protocol 2: Biosynthetic ¹⁵N-Valine Labeling in Proteins

This protocol is for researchers who need to study ¹⁵N-labeled valine residues within a protein. It involves expressing the protein of interest in a medium where ¹⁵N is the sole nitrogen source, leading to its incorporation into all amino acids, including valine.

Key Challenge: Metabolic Scrambling

A significant challenge with labeling valine in many expression systems, including HEK293 cells, is metabolic scrambling. The ¹⁵N isotope from valine can be transferred to other amino acids, particularly isoleucine and leucine, complicating spectral analysis. In some cases, tuning culture conditions, such as reducing the concentration of the labeled amino acid, can help minimize this scrambling. Using precursors like α-ketoisovaleric acid can specifically label leucine and valine.

Experimental Protocol

-

Expression System: Use an E. coli expression system, which is cost-effective for uniform labeling.

-

Media Preparation:

-

Prepare a minimal medium (e.g., M9) culture.

-

The sole nitrogen source should be ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).

-

The primary carbon source is typically unlabeled glucose.

-

-

Culture Growth:

-

Grow a starter culture in a rich medium (e.g., LB).

-

Inoculate the minimal medium containing ¹⁵NH₄Cl with the starter culture.

-

Grow the cells at the appropriate temperature (e.g., 37°C) until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

-

Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG). Continue to grow the culture for several hours to allow for the expression of the ¹⁵N-labeled protein.

-

Harvesting and Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) and purify the target protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

-

-

NMR Sample Preparation:

-